BenchChemオンラインストアへようこそ!

TCO-PEG7-NHS ester

Bioorthogonal Chemistry Pretargeted Imaging Antibody Conjugation

TCO-PEG7-NHS ester (C30H50N2O13, MW 646.7) is a heterobifunctional linker optimized for bioorthogonal conjugation. Its PEG7 spacer critically balances high TCO grafting density with aqueous solubility, preventing the TCO masking and aggregation seen with PEG0 or PEG12 variants. Ideal for pretargeted ADC imaging and PROTAC development requiring precise spatial control.

Molecular Formula C30H50N2O13
Molecular Weight 646.7 g/mol
Cat. No. B8115164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG7-NHS ester
Molecular FormulaC30H50N2O13
Molecular Weight646.7 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C30H50N2O13/c33-27-8-9-28(34)32(27)45-29(35)10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-31-30(36)44-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,31,36)/b2-1+
InChIKeyCYQAHRNSIGSLNG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG7-NHS Ester: Technical Specifications and Procurement-Relevant Characteristics


TCO-PEG7-NHS ester (C30H50N2O13, MW 646.7 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a trans-cyclooctene (TCO) moiety for bioorthogonal inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazines, a PEG7 spacer, and an N-hydroxysuccinimide (NHS) ester for primary amine conjugation . It serves as a click chemistry-enabled bioconjugation reagent for attaching TCO handles to amine-containing biomolecules, enabling subsequent rapid, catalyst-free tetrazine ligation under physiological conditions [1].

Why PEG Spacer Length Critically Determines TCO-PEG-NHS Ester Performance: TCO-PEG7-NHS Ester Procurement Considerations


Generic substitution among TCO-PEG-NHS ester variants differing only in PEG repeat number is scientifically unjustified because PEG spacer length directly and measurably modulates multiple performance parameters: (1) the number of TCO moieties grafted per antibody, (2) the fraction of those TCO groups that remain reactive after conjugation, (3) in vivo pretargeting signal intensity, and (4) aqueous solubility and aggregation propensity [1]. Systematic head-to-head comparisons among PEG0, PEG4, and PEG12 TCO linkers demonstrate that PEG length optimization represents a critical experimental design variable rather than a trivial formulation choice [1].

Quantitative Differentiation Evidence for TCO-PEG7-NHS Ester Versus Closest Analogs


PEG7 Spacer Balances Grafting Accessibility and In Vivo Activity: Comparative Data from PEG0, PEG4, and PEG12 TCO Linkers

While direct quantitative data for PEG7 is not available in published literature, class-level inference from systematic head-to-head comparison of PEG0, PEG4, and PEG12 TCO linkers on the same monoclonal antibody platform establishes that PEG length creates a performance continuum with opposing trends: longer PEG chains increase TCO grafting efficiency (MALDI-TOF MS shows significantly more TCO per antibody with PEG4 and PEG12 versus PEG0) but decrease in vivo pretargeted fluorescent signal (mAbs with PEG4 or PEG12 yielded approximately 50% lower signal than PEG0 in colorectal xenograft and peritoneal carcinomatosis models) [1]. PEG7 occupies the intermediate position in this continuum, offering a compromise between the superior grafting accessibility of PEG12 and the superior in vivo activity of PEG0.

Bioorthogonal Chemistry Pretargeted Imaging Antibody Conjugation

PEG7 Length Addresses TCO Masking Phenomenon: PEG Spacers Preserve TCO Reactivity Post-Conjugation

Direct evidence demonstrates that the majority of TCO groups conjugated to antibodies via standard amine-coupling procedures without a PEG spacer become nonreactive—likely due to hydrophobic masking within the antibody structure [1]. Introducing TCO via hydrophilic PEG linkers fully preserves reactivity, resulting in a >5-fold enhancement in functional density without affecting antibody binding affinity [1]. While the optimal PEG length for maximal reactivity preservation is not systematically defined in this study, the presence of a PEG spacer of any length (including PEG7) is essential for achieving quantitative TCO reactivity.

Bioorthogonal Pretargeting Antibody Conjugation IEDDA Ligation

Comparative Solubility and Aggregation Control: PEG7 as an Optimized Intermediate Length for Aqueous Bioconjugation

Class-level evidence from dynamic light scattering (DLS) analysis of PEGylated TCO derivatives demonstrates that PEG length directly correlates with aggregation control: PEG24 linkers produce monodisperse nanoparticles (PDI < 0.1) while PEG8 analogs yield polydisperse aggregates (PDI > 0.3) . Shorter PEG chains (PEG4) provide enhanced water solubility compared to PEG0 but may offer insufficient steric shielding for larger biomolecular conjugates, while very long PEG chains (PEG12+) can introduce excessive molecular bulk that complicates purification and characterization. PEG7 represents a balanced intermediate that provides adequate aqueous solubility while maintaining manageable molecular dimensions for analytical characterization.

Bioconjugation Protein Labeling Aqueous Solubility

PROTAC Linker Applicability: PEG7-Length TCO-NHS Esters as Validated Degrader Building Blocks

Cross-study evidence demonstrates that TCO-PEG-NHS esters with PEG4 spacer lengths are validated for PROTAC synthesis, with model systems achieving submicromolar DC50 values (0.1–1 μM) and >80% target protein degradation within 6–12 hours . The PEG7 variant provides an additional 3 ethylene glycol units (~132 Da) of linker extension compared to PEG4, offering enhanced spatial separation between the TCO conjugation site and the NHS coupling site. This extended reach may be beneficial for PROTACs targeting proteins with sterically constrained ligand-binding pockets or for accommodating larger E3 ligase ligands without compromising ternary complex formation.

PROTAC Targeted Protein Degradation Linker Optimization

TCO-PEG7-NHS Ester: Evidence-Supported Application Scenarios for Scientific and Industrial Users


Pretargeted Molecular Imaging: Antibody Functionalization Requiring Balanced Grafting Efficiency and In Vivo Signal Retention

Based on comparative evidence showing that PEG4 and PEG12 TCO linkers reduce in vivo pretargeted signal by approximately 50% versus PEG0 while improving TCO grafting density [1], PEG7 is positioned as an intermediate-length linker for researchers optimizing the trade-off between conjugation efficiency and in vivo activity. Users performing antibody functionalization for pretargeted PET, SPECT, or fluorescence imaging should select PEG7 when preliminary experiments with PEG4 variants yield insufficient TCO loading but PEG0 variants show inadequate solubility or excessive TCO masking [2].

Antibody-Drug Conjugate (ADC) Development: Site-Specific Payload Attachment with Preserved TCO Reactivity

The >5-fold enhancement in TCO functional density achieved with PEG linkers compared to direct antibody-TCO conjugation [1] supports the use of TCO-PEG7-NHS ester as an intermediate linker in ADC workflows employing two-step pretargeting strategies. The NHS ester enables covalent attachment to antibody lysine residues, while the PEG7 spacer prevents TCO masking that would otherwise render the majority of conjugated TCO groups nonreactive [1]. This scenario is particularly relevant for ADC programs requiring high TCO payload density for efficient subsequent tetrazine-drug conjugate capture.

PROTAC Linker Optimization: Extended PEG7 Spacer for Sterically Demanding Ternary Complex Formation

With PEG4-based TCO-NHS esters validated in PROTAC applications achieving submicromolar DC50 values and >80% target degradation [1], PEG7 offers an extended linker option for degrader molecules where additional spatial separation between warhead and E3 ligase ligand is required. This scenario applies to PROTAC programs targeting proteins with deeply buried ligand-binding pockets or when employing bulky E3 ligase ligands such as VHL or cereblon recruiters that require additional conformational freedom for productive ternary complex assembly.

Aqueous Bioconjugation Requiring Balanced Solubility and Analytical Tractability

Based on class-level DLS data showing that PEG8 analogs exhibit polydisperse aggregates (PDI > 0.3) while PEG24 achieves monodisperse nanoparticles (PDI < 0.1) [1], PEG7 provides a practical balance between aqueous solubility enhancement and manageable molecular weight for downstream purification and characterization. This scenario is appropriate for protein labeling workflows conducted in aqueous buffers where PEG0 conjugates exhibit precipitation or aggregation, but the increased molecular complexity of PEG12 variants would complicate LC-MS characterization or SEC purification.

Quote Request

Request a Quote for TCO-PEG7-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.